Cas no 1158748-73-2 ([(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride)
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
- Cl.CCOC1=CC=C(CNCC(C)C)C=C1
- N-(4-Ethoxybenzyl)-N-isobutylamine hydrochloride
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- MDL: MFCD07107429
- Inchi: 1S/C13H21NO.ClH/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H
- InChI Key: DBRLRBIBSFDBOH-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C1C=CC(=CC=1)CNCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 151
- Topological Polar Surface Area: 21.3
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB421210-1 g |
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB421210-5 g |
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB421210-10 g |
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB421210-25 g |
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 25g |
€1361.60 | 2023-04-24 | ||
| A2B Chem LLC | AJ24847-1g |
[(4-ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 95+% | 1g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24847-2g |
[(4-ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 95+% | 2g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24847-5g |
[(4-ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 95+% | 5g |
$1235.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24847-10g |
[(4-ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 95+% | 10g |
$1573.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24847-25g |
[(4-ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 95+% | 25g |
$2248.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24847-50g |
[(4-ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride |
1158748-73-2 | 95+% | 50g |
$3463.00 | 2024-04-20 |
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride Suppliers
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Introduction to [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride (CAS No. 1158748-73-2)
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride, identified by its CAS number 1158748-73-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, a hydrochloride salt, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of both aromatic and aliphatic moieties in its molecular structure suggests a versatile chemical profile, making it a candidate for further exploration in various therapeutic contexts.
The< strong>ethoxyphenyl moiety, a key feature of this compound, is known for its role in modulating biological pathways through interactions with specific enzymes and receptors. This functional group has been widely studied in the development of central nervous system (CNS) drugs, where it contributes to the desired pharmacokinetic properties such as blood-brain barrier penetration. The< strong>methyl and< strong>2-methylpropyl groups contribute to the compound's lipophilicity, which is often a critical factor in determining its bioavailability and efficacy.
In recent years, there has been growing interest in the development of novel pharmacological agents that target neurological disorders. The< strong>amine functional group in this compound's structure is particularly relevant, as it is commonly found in bioactive molecules that interact with neurotransmitter systems. Preclinical studies have suggested that compounds with similar structural motifs may exhibit potential as therapeutic agents for conditions such as depression, anxiety, and neurodegenerative diseases.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is advantageous for formulation into pharmaceutical products. This solubility profile can improve drug delivery and absorption, making it more effective when administered orally or via other routes. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for industrial-scale production and clinical trials.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacological properties. Virtual screening techniques have been employed to identify potential binding sites on target proteins for this compound. These studies have highlighted its potential as an antagonist or partial agonist for various receptors, including those involved in pain modulation and cognitive function.
In vitro studies have begun to elucidate the mechanism of action of< strong>[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride. Initial findings suggest that it may interact with monoamine transporters and receptors, influencing the levels and activity of key neurotransmitters such as serotonin and dopamine. These interactions could lead to therapeutic effects similar to those observed with existing medications used to treat CNS disorders.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed in its preparation.
Evaluation of the pharmacokinetic properties of< strong>[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride is crucial for understanding its potential as a drug candidate. Absorption, distribution, metabolism, excretion (ADME) studies provide valuable data on how the body processes the compound. These studies help predict its bioavailability and duration of action, which are essential factors in drug development.
The safety profile of this compound is another critical aspect that has been under investigation. Preclinical toxicology studies have assessed its potential side effects and toxicity levels. These studies are designed to identify any adverse reactions that may occur at different doses and exposure durations. The results from these studies are essential for determining safe dosage ranges for future clinical trials.
The potential applications of< strong>[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride extend beyond CNS disorders. Its structural features make it a candidate for investigating novel therapeutic strategies in other areas such as inflammation and immune modulation. Research is ongoing to explore its interactions with various biological targets and assess its potential benefits in treating a wide range of diseases.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for new drug candidates like this one. HTS allows researchers to rapidly test thousands of compounds against multiple targets simultaneously, identifying promising leads for further development. This approach has significantly reduced the time required to identify compounds with therapeutic potential.
The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how< strong>[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride interacts with biological targets at the atomic level. These simulations provide insights into binding affinities and mechanisms of action, guiding experimental design and optimizing lead compounds for better efficacy.
In conclusion,< strong>[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride (CAS No. 1158748-73-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in the quest for novel therapeutics. Continued research into its pharmacological properties will be crucial in determining its potential applications across multiple therapeutic areas.
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